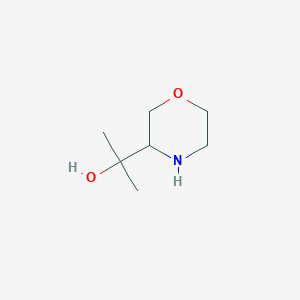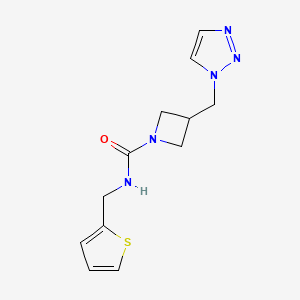![molecular formula C14H16FN3O4S B2969519 8-((2-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 941928-21-8](/img/structure/B2969519.png)
8-((2-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-((2-Fluorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, also known as Fsd-1, is a synthetic compound that has shown promising results in scientific research.
Aplicaciones Científicas De Investigación
Anticonvulsant Agents
Research has shown that derivatives of triazaspiro decane diones exhibit significant anticonvulsant activity, suggesting their potential utility in the development of new treatments for epilepsy. A study highlighted the synthesis of novel derivatives and their pharmacological evaluation, indicating that some compounds showed a protective effect against seizures, comparable to standard drugs like phenytoin (Madaiah, Prashanth, Revanasiddappa, & Veeresh, 2012).
Antimicrobial and Detoxification Applications
N-Halamine-coated cotton, synthesized using a novel triazaspiro decane dione derivative, demonstrated antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli O157:H7. Additionally, these materials were effective in oxidizing chemical simulants to less toxic derivatives, indicating their potential in detoxification applications (Ren, Akdag, Kocer, Worley, Broughton, & Huang, 2009).
Hypoglycemic Activity
Spiroimidazolidine-2,4-diones, a related class of compounds, have been investigated for their hypoglycemic activity, showing promise in the management of diabetes. Specific derivatives were found to significantly reduce blood glucose levels in animal models, indicating their potential as novel antidiabetic agents (Iqbal, Akhtar, Hendsbee, Masuda, & Hameed, 2012).
Fuel-Cell Applications
Sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, synthesized using bis(4-fluorophenyl)sulfone, demonstrated enhanced proton conductivity and mechanical properties, making them suitable for use in fuel-cell membranes. This research suggests the utility of fluorophenylsulfonyl derivatives in enhancing the performance of materials for energy applications (Bae, Miyatake, & Watanabe, 2009).
Propiedades
IUPAC Name |
8-(2-fluorophenyl)sulfonyl-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O4S/c1-17-12(19)14(16-13(17)20)6-8-18(9-7-14)23(21,22)11-5-3-2-4-10(11)15/h2-5H,6-9H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXNNTWFFDXBNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CC=C3F)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2-oxo-2H-pyran-5-carboxylate](/img/structure/B2969436.png)
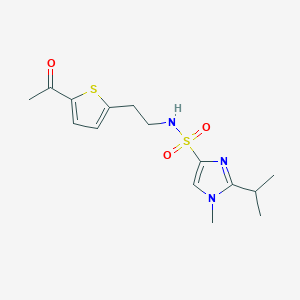
![5-[(2-Chlorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2969438.png)
![2-{[(2R)-4-aminobutan-2-yl]oxy}oxane](/img/structure/B2969439.png)
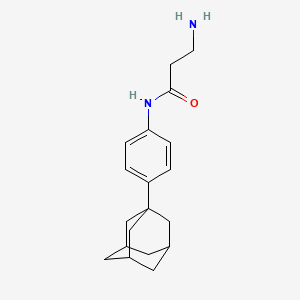
![3,4-dichloro-N-[2-(4-ethoxyphenoxy)ethyl]benzamide](/img/structure/B2969444.png)
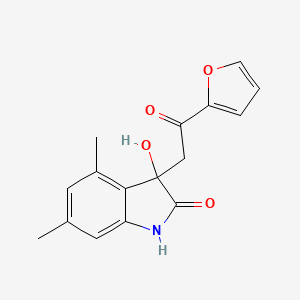
![1-(2,5-dimethylphenyl)-3-hydroxy-3-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2969449.png)
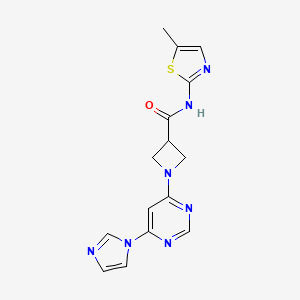
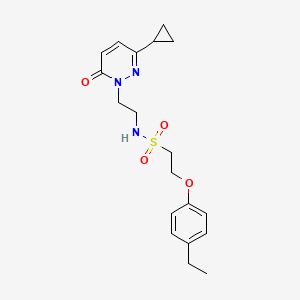
![Octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/structure/B2969454.png)
![3-[(2,4-dichlorophenyl)methyl]-8-(4-ethoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2969455.png)
